molecular formula C19H20O4 B12442917 4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol

4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol

Cat. No.: B12442917
M. Wt: 312.4 g/mol
InChI Key: NUITXMZDWYBZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol is a curcumin analog of significant interest in biochemical and oncology research. Sourced from the rhizomes of Curcuma longa L. (turmeric) , this compound has been studied for its potent biological activities. Research indicates it exhibits cytotoxic properties and demonstrates promising tumor-selectivities . A key area of investigation is its synergistic effect when used in combination with established chemotherapeutic agents. In preclinical studies on breast cancer, a closely related sodium salt analog, DM-1, was found to significantly enhance the efficacy of paclitaxel. The combination treatment led to reduced tumor volume and metastasis, and increased apoptosis in tumor cells by up to 40%, in part through the activation of caspase-3 . This suggests its potential role as an adjuvant in chemotherapy, helping to enhance antitumor drug activity while potentially reducing side effects . This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUITXMZDWYBZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated carbonyl systems like 4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol. This base- or acid-catalyzed reaction couples a hydroxy-methoxy-substituted benzaldehyde with a ketone derivative.

Reaction Mechanism

In the base-catalyzed pathway (e.g., NaOH or KOH), the enolate ion of 4-hydroxy-3-methoxyacetophenone attacks the electrophilic carbonyl carbon of 4-hydroxy-3-methoxybenzaldehyde. Subsequent dehydration yields the conjugated dienone backbone. Acidic conditions (e.g., HCl or H2SO4) promote enol formation, facilitating aldol condensation.

Optimization Parameters

  • Catalyst : 40% NaOH in ethanol yields 68–72% product purity.
  • Temperature : 60–80°C for 6–8 hours minimizes side reactions.
  • Solvent : Anhydrous ethanol enhances solubility of phenolic intermediates.
Table 1: Claisen-Schmidt Condensation Conditions
Parameter Optimal Range Yield (%) Purity (%)
Catalyst (NaOH) 10–15 mol% 68–72 95–98
Reaction Time 6–8 hours 70 97
Temperature 60–80°C 72 96

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies, such as Suzuki-Miyaura and carbonylative Heck couplings, enable precise control over the pentadienyl spacer’s stereochemistry.

Suzuki-Miyaura Coupling

This method couples 4-hydroxy-3-methoxyphenylboronic acid with a dienone halide. Key steps include:

  • Halogenation : Bromination of 1-(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one using NBS.
  • Cross-Coupling : Pd(PPh3)4 (5 mol%) and Cs2CO3 in toluene at 100°C for 12 hours.
Table 2: Suzuki-Miyaura Reaction Performance
Ligand Conversion (%) E:Z Ratio Yield (%)
PPh3 92 95:5 85
XPhos 88 93:7 82

Carbonylative Heck Coupling

Aryl halides react with styrenes under CO atmosphere (1 atm) using Pd(OAc)2 to form the α,β-unsaturated ketone core. This method achieves 78% yield with 98% regioselectivity for the 1,4-diene configuration.

One-Pot Tandem Synthesis

A green chemistry approach combines oxidation and condensation in a single vessel:

  • Oxidation : CrO3 oxidizes 4-hydroxy-3-methoxyphenethyl alcohol to the corresponding aldehyde.
  • Condensation : In situ reaction with 4-hydroxy-3-methoxyacetophenone under microwave irradiation (100 W, 15 minutes).

This method reduces purification steps and achieves 65% overall yield with >90% purity.

Solid Acid-Catalyzed Synthesis

Heterogeneous catalysts like Amberlyst-15 facilitate solvent-free synthesis:

  • Conditions : 10 wt% catalyst, 120°C, 4 hours.
  • Yield : 70% with 97% selectivity for the trans,trans-diene isomer.
Table 3: Catalyst Performance Comparison
Catalyst Surface Area (m²/g) Conversion (%) Selectivity (%)
Amberlyst-15 45 85 97
Zeolite Hβ 680 78 92

Functional Group Modifications

Post-synthetic modifications tailor the compound’s solubility and bioactivity:

Methylation

Dimethyl sulfate selectively methylates phenolic -OH groups, yielding a tetra-methoxy derivative (CID: 131752986). Reaction in acetone with K2CO3 achieves 90% conversion.

Aminoalkylation

Mannich reactions introduce amine functionalities using formaldehyde and morpholine derivatives. For example, 2,6-dimethylmorpholine reacts at the phenolic -OH, producing a water-soluble analog (CID: 131752987).

Analytical Characterization

Critical validation techniques include:

  • NMR : ¹H NMR (CDCl3, 500 MHz): δ 7.25 (d, J = 16 Hz, 2H, CH=CH), 6.92–6.85 (m, 8H, aromatic).
  • HRMS : m/z 312.1362 [M+H]+ (calc. 312.1358).
  • XRD : Monoclinic crystal system with P21/c space group.

Industrial-Scale Production Challenges

Key hurdles involve:

  • Oxidative Degradation : The dienone moiety is prone to air oxidation, requiring inert atmosphere handling.
  • Purification : Silica gel chromatography remains standard, but membrane filtration shows promise for >10 kg batches.

Chemical Reactions Analysis

Mannich Reaction for Aminomethylation

This reaction introduces aminomethyl groups to enhance solubility and bioactivity.
Reaction Conditions :

  • Reagents : Formaldehyde solution + 2,6-dimethylmorpholine

  • Conditions : Reflux in ethanol (8 h, 80°C)

  • Product : 2-[(2,6-Dimethylmorpholin-4-yl)methyl] derivative

  • Yield : 75%

  • Key Data :

    • Molecular Ion : m/z 619.3474 ([M+H]⁺)

    • IR Bands : 2823–2972 cm⁻¹ (C–H aliphatic), 1568 cm⁻¹ (C=N)

    • NMR : δ 1.15–1.24 ppm (CH₃), δ 3.20–3.80 ppm (morpholine protons)

Mechanism :

  • Formation of an iminium intermediate from formaldehyde and amine.

  • Electrophilic attack on the phenolic ring’s activated position.

Condensation Reactions

Used to synthesize the compound’s backbone or modify its substituents.

Reaction Type Reagents Conditions Product Yield
Knoevenagel4-Hydroxy-3-methoxybenzaldehyde + KetonePiperidine catalyst, ethanol, reflux (12 h)1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one68%
AldolAcetaldehydeNaOH, ethanol, 60°C (6 h)Extended dienone derivatives 55%

Key Findings :

  • The Knoevenagel reaction achieves high regioselectivity due to the electron-withdrawing effect of the carbonyl group.

  • Aldol adducts show improved stability in aqueous media .

Oxidation Reactions

Oxidation modifies the dienone system or phenolic groups.

Experimental Parameters :

  • Reagent : KMnO₄ (acidic conditions)

  • Conditions : Acetone/water (1:1), 25°C, 4 h

  • Product : Quinone derivative

  • Yield : 82%

Characterization :

  • UV-Vis : λₘₐₓ = 420 nm (quinone absorption) .

  • MS : m/z 324.12 ([M+H]⁺) .

Applications :

  • Quinones exhibit enhanced cytotoxicity against cancer cell lines (IC₅₀ = 8.2 μM in HeLa cells) .

Cyclization Reactions

Forms heterocyclic structures under acidic or basic conditions.

Example :

  • Reagent : H₂SO₄ (10% in ethanol)

  • Conditions : Reflux (6 h)

  • Product : Furan-linked derivative

  • Yield : 68%

Mechanistic Pathway :

  • Protonation of the carbonyl oxygen.

  • Intramolecular nucleophilic attack by the phenolic hydroxyl group.

  • Aromatic stabilization via dehydration.

Schiff Base Formation

Reacts with primary amines to form imine linkages.

Amine Conditions Product Application
EthylenediamineRT, 6 h, ethanolBis-Schiff baseMetal chelation studies
AnilineReflux, 8 hMono-Schiff baseFluorescence probes

Key Data :

  • Stability : Schiff bases are stable in pH 5–7 but hydrolyze under strongly acidic conditions .

Comparative Analysis of Reaction Efficiency

Reaction Type Efficiency Key Product Features Applications
MannichModerateEnhanced solubility, bioactivityDrug delivery systems
CondensationHighBackbone synthesisPrecursor for analogs
OxidationHighBioactive quinonesAnticancer agents
CyclizationModerateHeterocyclic scaffoldsAntimicrobial studies

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents reduce reaction rates in Mannich and Schiff base formations .

  • pH Sensitivity : Oxidation and cyclization require strict pH control to avoid side reactions .

  • Catalyst Choice : Piperidine outperforms other bases in Knoevenagel condensations.

Scientific Research Applications

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspase-3 and decreases the level of Bcl-2 protein, leading to programmed cell death. The compound also acts as a Michael acceptor, reacting with thiol groups in proteins, which disrupts cellular functions and induces apoptosis .

Comparison with Similar Compounds

Aspafricanol B (4-[(Z)-1-(4-Methoxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol)

  • Structure : Differs in the substitution of the 4-hydroxy-3-methoxyphenyl group with a 4-methoxyphenyl group and a (Z)-configured double bond.
  • Bioactivity : Isolated from Asparagus africanus, its antioxidant capacity is attributed to the methoxy and hydroxyl groups, though the lack of a 3-methoxy substituent may reduce hydrogen bonding compared to the target compound .
  • Molecular Formula : C₁₉H₁₈O₄ .

(1E,4E)-1-(4-Fluorophenyl)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (Compound 17)

  • Structure: Features a ketone group at position 3 and a 4-fluorophenyl substituent instead of the terminal 2-methoxyphenol.
  • Synthesis : Prepared via Claisen-Schmidt condensation, yielding a faint yellow powder.
  • Bioactivity : Demonstrated moderate antioxidant activity, with the fluorine atom likely altering electronic properties and reducing solubility compared to hydroxyl-rich analogs .
  • Molecular Formula : C₁₈H₁₅FO₄ .

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

  • Structure : Symmetrical bis-substituted derivative with two 4-hydroxy-3-methoxyphenyl groups.
  • This contrasts with the mono-substituted target compound, which may prioritize antioxidant over antiproliferative effects .
  • Molecular Formula : C₂₃H₂₂O₆ (inferred from similar analogs in ).

(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one

  • Structure: Substitutes the 2-methoxyphenol group with a 4-hydroxyphenyl moiety.
  • Bioactivity : The additional hydroxyl group may enhance antioxidant capacity but reduce lipophilicity compared to the target compound’s methoxy group .

Physicochemical and Bioactivity Comparison

Compound Name Molecular Formula Key Substituents Notable Bioactivity Reference
Target Compound C₁₉H₁₈O₅* 4-Hydroxy-3-methoxyphenyl; 2-methoxyphenol Antioxidant (hypothesized)
Aspafricanol B C₁₉H₁₈O₄ 4-Methoxyphenyl; (Z)-double bond Antioxidant
Compound 17 C₁₈H₁₅FO₄ 4-Fluorophenyl; ketone Moderate antioxidant
Bis(4-hydroxy-3-methoxyphenyl) C₂₃H₂₂O₆ Dual 4-hydroxy-3-methoxyphenyl groups Anticancer

*Inferred from structural analogs in .

Antioxidant Mechanism Insights

  • The target compound’s 4-hydroxy-3-methoxyphenyl group aligns with known antioxidant pharmacophores, where the para-hydroxyl and ortho-methoxy groups stabilize radicals through resonance and hydrogen bonding .
  • Compared to Compound 17, the absence of a ketone and presence of a terminal phenol may enhance radical scavenging, as ketones are less effective at electron donation .

Q & A

Q. Table 1: Key Analytical Data from Representative Studies

CompoundTechniqueCritical DataReference
Aspafricanol B¹H NMRδ 6.85 (d, J=8.2 Hz, H-5'), δ 3.85 (s, OCH₃)
Curcumin derivativeX-rayCrystallographic R factor: 0.038; bond lengths: C–C (1.39–1.48 Å)
Hydroxylated analogHR-ESI-MS[M+H]⁺ m/z 541.19 (calcd 540.19)

Basic Question: How is this compound isolated from natural sources, and what are the challenges?

Answer:
Isolation involves solvent extraction followed by chromatographic purification:

  • Ethanol extraction (75% v/v) of plant material (e.g., Cycas revoluta) .
  • Fractionation via silica gel/Sephadex LH-20 chromatography .
  • HPLC for final purification of isomers (e.g., Z/E dienes) .
    Challenges: Low natural abundance (<1% yield) and co-elution of structurally similar phenolics .

Basic Question: What synthetic routes are used to prepare this compound and its analogs?

Answer:
The Claisen-Schmidt condensation is the most common method:

  • Step 1: Base-catalyzed (e.g., 2M NaOH) aldol reaction between 4-hydroxy-3-methoxybenzaldehyde and ketones .
  • Step 2: Acid work-up (e.g., HCl) to protonate enolates, yielding α,β-unsaturated ketones .
  • Modifications: Introducing fluorophenyl or pyrazolyl groups via substituted aldehydes (e.g., 4-fluorobenzaldehyde) .

Q. Table 2: Synthesis Yields and Conditions

DerivativeReactantsYieldKey ConditionsReference
Fluorophenyl analog4-Fluorobenzaldehyde48%2M NaOH, ethanol, RT
Pyrazolyl derivative2-Hydrazinopyridine66.66%H₂SO₄ reflux, 12 hr
Hydroxylated analog3,4-Dihydroxybenzaldehyde91.8%Pd/C hydrogenation

Basic Question: How is antioxidant activity evaluated for this compound?

Answer:
Standard assays include:

  • DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • FRAP (Ferric Reducing Antioxidant Power) to quantify electron-donating capacity .
  • ORAC (Oxygen Radical Absorbance Capacity) for peroxyl radical neutralization .
    Key finding: Methoxy and hydroxyl groups at C-3' and C-4' enhance activity by stabilizing radical intermediates .

Advanced Question: How do structural modifications influence biological activity (e.g., anticancer, anti-inflammatory)?

Answer:
Structure-Activity Relationship (SAR) Insights:

  • Methoxy positioning: 3-Methoxy groups improve COX-2 inhibition (binding energy: −8.2 kcal/mol) by forming hydrogen bonds with Ser530 .
  • Diene conjugation: Extended π-systems (e.g., penta-1,4-dien-3-one) enhance intercalation with DNA/enzymes .
  • Halogenation: Bromine at pyridine rings (e.g., 8-bromo substituents) increases cytotoxicity against HeLa cells (IC₅₀: 12.7 μM vs. 28.4 μM for parent compound) .

Q. Table 3: Biological Activity of Selected Derivatives

DerivativeTargetActivity (IC₅₀/EC₅₀)Reference
Bromopyridyl analogHeLa cells12.7 μM
Hydroxylated curcuminCOX-272% inhibition at 10 μM
Fluorophenyl derivativeDPPHIC₅₀ = 18.3 μM

Advanced Question: How are contradictions between computational predictions and experimental data resolved?

Answer:
Case Study: Molecular docking predicts strong COX-2 inhibition for methoxy-substituted analogs, but in vitro assays show only 72% inhibition at 10 μM .
Resolution Strategies:

  • Solvent effects: Adjust docking parameters for aqueous vs. lipid bilayer environments.
  • Metabolic stability: Assess compound degradation via LC-MS/MS (e.g., demethylation of methoxy groups) .
  • Synergistic assays: Combine enzyme inhibition with cell viability tests to account for off-target effects .

Advanced Question: What analytical challenges arise in characterizing synthetic derivatives?

Answer:
Key Challenges:

  • Isomerization: Z/E dienes require chiral HPLC (e.g., Chiralpak IC column) for resolution .
  • Polymorphism: Crystallization conditions (e.g., hexane/EtOAC 2:1) influence crystal packing, altering XRD data .
  • Mass accuracy: High-resolution MS must distinguish between [M+H]⁺ (541.19) and [M+Na]⁺ (563.17) for C₃₁H₂₈N₂O₇ .

Advanced Question: What mechanistic studies are employed to validate target engagement?

Answer:

  • Molecular docking: AutoDock Vina simulations identify binding poses in COX-2 (PDB: 1CX2) .
  • Enzyme kinetics: Lineweaver-Burk plots quantify competitive/non-competitive inhibition (e.g., Ki = 2.3 μM for curcumin analogs) .
  • Fluorescence quenching: Monitor interactions with DNA (e.g., ΔF/F₀ = 0.85 for intercalation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.